Citropeptin

Description

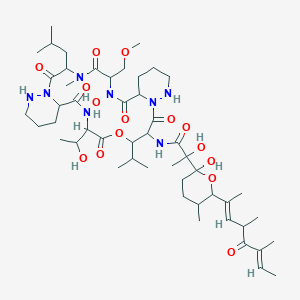

Citropeptin is a cyclic hexadepsipeptide antibiotic first isolated from Streptomyces flavidovirens strain K3619 . It belongs to the azinothricin family of natural products, characterized by a 19-membered macrocyclic core composed of six alternating peptide and ester bonds (depsipeptide structure) and a variable fatty acid (FA) side chain . Citropeptin exhibits potent cytotoxicity against cancer cell lines and antibacterial activity against Gram-positive bacteria . Its structure was elucidated via NMR spectroscopy and crystallography, confirming similarities to azinothricin, A83586C, and GE3 in the peptide lactone core but distinct features in its acyl substituent .

Propriétés

Numéro CAS |

128554-13-2 |

|---|---|

Formule moléculaire |

C50H82N8O15 |

Poids moléculaire |

1035.2 g/mol |

Nom IUPAC |

2-[6-[(2E,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-4-methyl-3-(2-methylpropyl)-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]propanamide |

InChI |

InChI=1S/C50H82N8O15/c1-14-28(6)39(60)30(8)24-31(9)41-29(7)19-20-50(69,73-41)49(11,68)48(67)54-38-40(27(4)5)72-47(66)37(32(10)59)53-42(61)33-17-15-21-51-56(33)44(63)35(23-26(2)3)55(12)43(62)36(25-71-13)58(70)45(64)34-18-16-22-52-57(34)46(38)65/h14,24,26-27,29-30,32-38,40-41,51-52,59,68-70H,15-23,25H2,1-13H3,(H,53,61)(H,54,67)/b28-14+,31-24+ |

Clé InChI |

HHBCEPSFYPJHIF-AIRRWTJMSA-N |

SMILES |

CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |

SMILES isomérique |

C/C=C(\C)/C(=O)C(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |

SMILES canonique |

CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |

Synonymes |

citropeptin |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Azinothricin-Family Compounds

Structural Features

Citropeptin shares a conserved cyclic hexadepsipeptide backbone with azinothricin-family members but differs in the acyl side chain and hydroxylation patterns. Key structural comparisons include:

Key Observations :

- Core Structure : All compounds share a conserved cyclic hexadepsipeptide backbone with two piperazic acid residues, critical for macrocycle formation .

- Acyl Side Chain: Variability in FA chain length, hydroxylation, and functional groups (e.g., pyrane, epoxide) dictates bioactivity and target specificity . Citropeptin’s pyrane-containing FA distinguishes it from azinothricin’s hydroxylated C16 chain .

- Stereochemistry : Similar specific rotations ([α]D^20 ≈ −111° to −116°) indicate conserved stereochemistry in the peptide core .

Antitumor Activity

- Citropeptin : Demonstrates cytotoxicity against HCT-116 colon cancer cells (IC50 ~0.1 µg/mL) .

- GE3: Reduces tumor volume by 47% in PSN1 pancreatic carcinoma xenografts at 2 mg/kg .

- A83586C/Azinothricin: Inhibit β-catenin/TCF4- and E2F-mediated transcription, disrupting cancer cell proliferation .

Antibacterial Activity

- Citropeptin : Active against Staphylococcus aureus (MIC 0.5 µg/mL) .

- Variapeptin : Targets Gram-positive bacteria but exhibits mammalian cytotoxicity .

Apoptosis Induction

- Polyoxypeptin A: Induces apoptosis in AsPC-1 pancreatic adenocarcinoma cells at 0.062 µg/mL .

Research Implications and Gaps

Structure-Activity Relationships: The pyrane group in Citropeptin’s FA may enhance membrane permeability compared to azinothricin’s hydroxylated chain .

Underexplored Biosynthesis: Citropeptin’s gene cluster is uncharacterized, limiting engineering for yield or novel analogs .

Therapeutic Potential: Hybrid molecules (e.g., A83586C-citropeptin) highlight opportunities to optimize bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.